1-(Benzyloxy)-3-bromo-2,4-difluorobenzene
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Overview
Description
1-(Benzyloxy)-3-bromo-2,4-difluorobenzene is a chemical compound that belongs to the family of benzene derivatives. It has a molecular formula of C14H9BrF2O and a molecular weight of 325.13 g/mol. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis.
Mechanism of Action
The exact mechanism of action of 1-(Benzyloxy)-3-bromo-2,4-difluorobenzene is not yet fully understood. However, it is believed to exert its anticancer activity through the inhibition of tubulin polymerization, which is essential for cell division. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit low toxicity towards normal cells, making it a promising candidate for the development of new anticancer drugs. It has also been shown to possess anti-inflammatory properties, which could be beneficial in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(Benzyloxy)-3-bromo-2,4-difluorobenzene in lab experiments is its potent inhibitory activity against cancer cells. However, its low solubility in water and organic solvents can make it difficult to work with in certain experimental settings. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the research on 1-(Benzyloxy)-3-bromo-2,4-difluorobenzene. One possible direction is the development of new anticancer drugs based on this compound. Another direction is the investigation of its potential applications in material science, such as the synthesis of new polymers and materials. Additionally, more research is needed to fully understand its mechanism of action and potential side effects in order to develop safe and effective therapeutic agents.
Synthesis Methods
The synthesis of 1-(Benzyloxy)-3-bromo-2,4-difluorobenzene can be achieved through a multi-step reaction process. The first step involves the bromination of 2,4-difluorophenol using N-bromosuccinimide (NBS) to obtain 3-bromo-2,4-difluorophenol. The second step involves the protection of the phenolic hydroxyl group using benzyl bromide and potassium carbonate to obtain this compound.
Scientific Research Applications
1-(Benzyloxy)-3-bromo-2,4-difluorobenzene has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent inhibitory activity against several cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to possess antimicrobial and antiviral properties, making it a promising candidate for the development of new antibiotics and antiviral drugs.
properties
IUPAC Name |
2-bromo-1,3-difluoro-4-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF2O/c14-12-10(15)6-7-11(13(12)16)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFNVRFFUMGLAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)F)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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